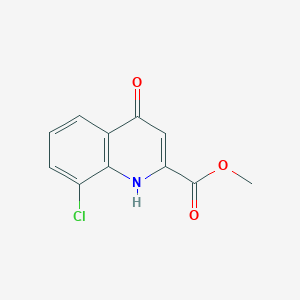

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Vue d'ensemble

Description

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate (CAS No. 1065074-57-8) is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₈ClN₁O₃

- Molecular Weight : 237.6 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways in microbial and cancerous cells. The compound's activity has been linked to its ability to chelate metal ions, which is crucial for various biological processes.

Antimicrobial Activity

The compound has shown promising results against various strains of bacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb).

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial efficacy can be summarized in the following table:

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | 9.97 | M. tb (MDR) |

| Ethambutol | 4.89 | First-line anti-TB drug |

| Other quinolone derivatives | Varies | Various bacterial strains |

In studies, this compound demonstrated a selective activity towards bacterial cells over mammalian cells, indicating a potential for lower cytotoxicity in therapeutic applications .

Cytotoxicity and Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. A study evaluating various quinoline derivatives showed that this compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa and T-47D cells.

Growth Inhibition Data

The following table summarizes the growth inhibition effects observed:

| Cell Line | GI₅₀ (μM) | Remarks |

|---|---|---|

| HeLa | 0.7 | High sensitivity |

| T-47D | 2.6 | Moderate sensitivity |

| Hs578t | 1.9 | Moderate sensitivity |

These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest, though further studies are required to elucidate the exact pathways involved .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the chloro group at position 8 enhances its lipophilicity and overall biological activity compared to other derivatives lacking this substitution.

Comparative Analysis of Quinoline Derivatives

A comparative analysis of quinoline derivatives indicates that modifications at positions 5 and 7 on the quinolone ring significantly affect their antimicrobial potency:

| Substituent Position | Compound Type | MIC (μM) |

|---|---|---|

| 5 | Bromo-substituted | 9.97 |

| 7 | Bromo-substituted | 19.93 |

| None | Hydroxy derivative | >89.67 |

This data underscores the importance of specific substitutions in enhancing the biological efficacy of quinoline derivatives .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various biological assays:

- Antitubercular Activity : In a study focused on novel antitubercular agents, this compound was identified as a potent inhibitor against MDR M. tb strains, with an MIC comparable to first-line treatments .

- Cytotoxicity Profiles : The compound was tested against multiple cancer cell lines, revealing significant cytotoxicity without notable effects on non-cancerous cell lines at similar concentrations, suggesting a favorable therapeutic window .

- Metal Chelation Properties : Its ability to chelate metal ions has been linked to its antimicrobial properties, as metal availability is crucial for bacterial growth and survival .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 8 undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, thiols, and alkoxides.

Reagents/Conditions :

-

Amines : Reacted with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Thiols : Requires thiourea or NaSH in ethanol under reflux.

Products :

-

Substitution yields 8-amino- or 8-thio-quinoline derivatives, which are intermediates for antimicrobial and anticancer agents .

Example :

In a study, the chlorine was replaced by an amino group using ethylenediamine, forming a bidentate ligand with enhanced metal-chelating properties .

Oxidation Reactions

The hydroxyl group at position 4 can be oxidized to a ketone, altering the compound’s electronic properties.

Reagents/Conditions :

-

KMnO₄/H₂SO₄ : Oxidizes the hydroxyl to a carbonyl group at 25–40°C.

-

CrO₃/Acetic Acid : Efficient for selective oxidation without ester cleavage.

Products :

-

Forms methyl 8-chloro-4-oxoquinoline-2-carboxylate, a precursor for further functionalization.

Reduction Reactions

The ester group at position 2 is reducible to a primary alcohol.

Reagents/Conditions :

-

LiAlH₄/THF : Reduces the ester to a hydroxymethyl group at 0–5°C.

-

NaBH₄/MeOH : Selective reduction under milder conditions.

Products :

-

Yields 8-chloro-4-hydroxyquinoline-2-methanol, which exhibits improved solubility for biological assays.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form a carboxylic acid, enhancing metal-binding capacity.

Reagents/Conditions :

-

Acidic : HCl/H₂O (1:1) under reflux.

-

Basic : NaOH/EtOH at 60°C.

Products :

Metal Chelation

The compound acts as a bidentate ligand, coordinating metal ions via the hydroxyl oxygen and pyridinic nitrogen.

Key Findings :

-

Forms stable complexes with Cu²⁺ (log K = 12.3) and Fe³⁺ (log K = 14.1), critical for its anticancer and antimicrobial activity .

-

Chelation disrupts microbial metalloenzymes and induces oxidative stress in cancer cells .

Table 1: Stability Constants of Metal Complexes

| Metal Ion | log K (Stability Constant) | Biological Impact |

|---|---|---|

| Cu²⁺ | 12.3 | Anticancer |

| Fe³⁺ | 14.1 | Antimicrobial |

| Zn²⁺ | 9.8 | Enzyme inhibition |

Mannich Reaction

The hydroxyl group participates in Mannich reactions to form aminoalkyl derivatives.

Reagents/Conditions :

Products :

-

Mannich bases with enhanced selectivity against multidrug-resistant (MDR) cancer cells (IC₅₀ = 1.3–10 µM) .

Table 2: Anticancer Activity of Mannich Derivatives

| Derivative | IC₅₀ (µM) vs MDR Cells | Selectivity Index |

|---|---|---|

| R = -N(CH₃)₂ | 1.3 | 8.2 |

| R = -Piperidine | 2.7 | 5.1 |

Photochemical Reactions

Under UV light, the compound undergoes dimerization via [4+4] cycloaddition.

Conditions :

Products :

Propriétés

IUPAC Name |

methyl 8-chloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZKOZSDFPFCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586595 | |

| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-57-8 | |

| Record name | Methyl 8-chloro-4-hydroxy-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.